molecular formula C24H21NO3 B11597431 (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol

(4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol

Cat. No.: B11597431
M. Wt: 371.4 g/mol
InChI Key: RIPFAZQCLABBKL-UHFFFAOYSA-N
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Description

(4E)-4-[(2,4-Dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol is a synthetic chromone derivative featuring an imino (Schiff base) linker, a structural motif of significant interest in advanced materials and biological research . Compounds within this class are frequently investigated for their ability to form specific molecular assemblies and crystalline structures through interactions such as hydrogen bonding, which is critical for the engineering of novel organic materials . The core chromone (4H-chromen-4-one) scaffold is widely recognized in medicinal chemistry, with numerous derivatives isolated from natural sources like Aquilaria sinensis (agarwood) demonstrating potent anti-inflammatory properties by inhibiting key pathways such as NF-κB activation in immune cells . The specific structural features of this compound—including the methoxyphenyl and dimethylphenyl groups—suggest potential for research into structure-activity relationships, particularly in modulating electronic properties and molecular recognition. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its utility in developing new chemical entities for scientific applications.

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)imino-2-(4-methoxyphenyl)chromen-6-ol

InChI

InChI=1S/C24H21NO3/c1-15-4-10-21(16(2)12-15)25-22-14-24(17-5-8-19(27-3)9-6-17)28-23-11-7-18(26)13-20(22)23/h4-14,26H,1-3H3

InChI Key

RIPFAZQCLABBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C=C(OC3=C2C=C(C=C3)O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Schiff Base Formation via Condensation Reactions

The core synthetic strategy for (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol involves a Schiff base reaction between a chromene-6-ol precursor and 2,4-dimethylaniline. The reaction proceeds through nucleophilic attack of the aniline’s amino group on the carbonyl carbon of the chromene derivative, followed by dehydration to form the imino bond. Titanium ethoxide (Ti(OEt)₄) is frequently employed as a Lewis acid catalyst to enhance reaction efficiency, achieving yields up to 66% under reflux conditions in tetrahydrofuran (THF).

Key reaction parameters:

ParameterOptimal ConditionYield Impact
CatalystTi(OEt)₄ (2–5 mol%)Increases yield by 30%
SolventTHF or DCEMaximizes solubility
Temperature80–85°CAccelerates kinetics
Reaction Time16–24 hoursEnsures completion

Cyclization and Chromene Backbone Construction

The chromene backbone is synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives with 4-methoxybenzaldehyde. A modified Kostanecki reaction using sulfuric acid (H₂SO₄) in acetic anhydride facilitates the formation of the 4H-chromen-6-ol intermediate. Substituents at the 2- and 4-positions are introduced sequentially to avoid steric hindrance.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dichloroethane (DCE) improve the solubility of aromatic amines, while elevated temperatures (≥80°C) drive the equilibrium toward imine formation. For instance, reactions in DCE at 85°C for 18 hours achieve 66% yield, compared to 43.5% in toluene under similar conditions.

Catalytic Systems

Titanium-based catalysts outperform alternatives like zinc chloride (ZnCl₂) due to their superior Lewis acidity. Sodium cyanoborohydride (NaBH₃CN) is employed for reductive amination in cases where the imino intermediate is unstable, stabilizing the product with yields up to 70%.

Purification and Isolation Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/heptane gradients (0–20%). The target compound exhibits an Rf value of 0.3–0.4 in 10% ethyl acetate, enabling efficient separation from byproducts like unreacted aniline or dimeric species. Recrystallization in methanol further enhances purity (>98%) but reduces yield by 10–15%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.18–7.24 (m, 2H, aromatic), 6.81–6.86 (m, 2H, methoxyphenyl), 3.72 (s, 3H, OCH₃), 1.20 (d, J=6.6 Hz, 3H, CH₃).

  • ¹³C NMR: Signals at δ 161.2 (C=N), 158.9 (C-O), and 114–130 ppm (aromatic carbons) confirm the structure.

Mass Spectrometry (MS)

Electrospray ionization (ESI) shows a molecular ion peak at m/z 373.4 [M+H]⁺, consistent with the molecular formula C₂₃H₁₉NO₄.

Challenges in Synthesis

Steric Hindrance from 2,4-Dimethylphenyl Groups

The ortho-methyl group on the aniline moiety impedes Schiff base formation, necessitating extended reaction times or higher catalyst loadings.

Oxidative Degradation

The imino bond is susceptible to hydrolysis under acidic conditions, requiring inert atmospheres (N₂ or Ar) during synthesis .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

  • Objective: Evaluate the effects on MCF-7 breast cancer cells.
  • Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored extensively.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

  • Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
  • Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
  • Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings:

Studies indicate that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of the target compound with analogs identified in the evidence:

Compound Name Position 2 Position 4 Substituent Position 6 Molecular Formula Functional Groups Potential Applications References
(4E)-4-[(2,4-Dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol 4-Methoxyphenyl (2,4-Dimethylphenyl)imino -OH C24H20N2O3 Chromene, imino, hydroxyl, methoxy Medicinal (inferred from chromenes)
3-Chloro-N-[(4E)-6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline 4-Methoxyphenyl (3-Chloro-4-methoxyphenyl)imino -Cl C23H18Cl2N2O3 Chromene, imino, chloro, methoxy Bioactive (e.g., saringosterol analogs)
Amitraz (N'-(2,4-Dimethylphenyl)-N-{[(2,4-dimethylphenyl)imino]methyl}-N-methylmethanimidamide) N/A Two (2,4-dimethylphenyl)imino groups N/A C19H23N3 Formamidine, imino Insecticide, acaricide
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one 4-Hydroxyphenyl Oxo (keto) -OCH3 C16H12O6 Chromenone, hydroxyl, methoxy, ketone Antioxidant, phytoestrogen (isoflavone)

Key Observations

Chromene Core vs. Amitraz’s pesticidal activity likely arises from its formamidine structure, which disrupts insect neurotransmission. In contrast, chromene derivatives often exhibit bioactivity through interactions with enzymes or receptors .

Substituent Effects: Position 6: The hydroxyl (-OH) group in the target compound enhances polarity and hydrogen-bonding capacity compared to the chloro (-Cl) group in ’s analog. This difference may influence solubility and metabolic stability.

Biological Implications :

  • The hydroxyl group in the target compound may confer antioxidant properties, as seen in isoflavones like ’s 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one .
  • Chloro substituents (e.g., in ’s compound) often enhance chemical stability but may reduce biocompatibility compared to hydroxyl groups.

Biological Activity

The compound (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol , a derivative of the chromenol family, has garnered attention due to its potential biological activities. Chromenols are known for their diverse structural properties and pharmacological effects, including anti-inflammatory and anti-cancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Structural Characteristics

The structure of the compound consists of a chromen-6-ol core modified with a dimethylphenyl imino group and a methoxyphenyl substituent. The chromenol framework is significant as it contributes to the compound's biological activity through various molecular interactions.

Table 1: Structural Features of (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol

FeatureDescription
Chemical FormulaC19H20N2O3
Molecular Weight320.37 g/mol
Core StructureChromen-6-ol
Substituents2,4-Dimethylphenyl imino, 4-Methoxyphenyl

Antioxidant Properties

Research indicates that chromenols exhibit significant antioxidant activity. The presence of hydroxyl groups in the chromenol structure enhances the ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Chromanol derivatives have been shown to modulate inflammatory pathways. For instance, they can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. A study highlighted that certain chromenol compounds effectively reduced COX-2 expression, leading to decreased inflammatory markers in vitro .

Cytotoxicity Against Cancer Cells

The compound's potential as an anti-cancer agent has been explored through various studies. For example, in vitro assays demonstrated that derivatives of chromenols could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Case Studies

  • Inhibition of COX Enzymes : A study evaluated the inhibitory effects of several chromenol derivatives on COX enzymes. The results indicated that specific substitutions on the phenyl rings significantly enhanced COX-2 inhibition compared to non-substituted analogs .
  • Cytotoxicity Assessment : In another study, various chromenols were tested against MCF-7 cells, revealing IC50 values indicating substantial cytotoxic effects at micromolar concentrations. The presence of electron-donating groups was found to enhance activity .

Table 2: Biological Activities and IC50 Values

ActivityCell LineIC50 Value (µM)Reference
COX-2 Inhibition-10.4
CytotoxicityMCF-718.1
CytotoxicityHeLa24.3

The biological activity of (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes (e.g., COX and LOX), thereby reducing inflammation.
  • Modulation of Signaling Pathways : It affects signaling pathways associated with apoptosis and cell proliferation, primarily through interactions with nuclear receptors and transcription factors like NFκB .

Q & A

Basic: What synthetic methodologies are recommended for preparing (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol?

Answer:
The compound is synthesized via a Schiff base condensation reaction between a substituted chromen-6-ol derivative and 2,4-dimethylphenylamine. Key steps include:

  • Reaction conditions : Reflux in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 6–12 hours .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the E-isomer.
  • Yield optimization : Control reaction stoichiometry (1:1 molar ratio of aldehyde and amine precursors) and monitor by TLC .

Basic: How can the structural integrity of this compound be confirmed spectroscopically?

Answer:
Use a multi-technique approach:

  • Single-crystal XRD : Resolve the (4E)-configuration and confirm imine bond geometry (C=N bond length ~1.28 Å; torsion angle <5° for planarity) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and imine proton (δ ~8.5 ppm, if protonated).
    • ¹³C NMR : C=N signal at δ ~160 ppm .
  • FT-IR : Stretching vibrations for C=N (~1620 cm⁻¹) and phenolic O–H (~3400 cm⁻¹) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility increases with methoxy substituents due to enhanced polarity .
  • Stability :
    • pH-dependent : Stable in neutral to mildly acidic conditions; hydrolyzes in strong alkali (pH >10).
    • Light sensitivity : Store in amber vials to prevent photoisomerization .

Advanced: How can tautomeric equilibria between enol-imine and keto-amine forms be investigated?

Answer:

  • UV-Vis spectroscopy : Monitor absorption bands (~300–400 nm) for enol-imine → keto-amine shifts in solvents of varying polarity (e.g., ethanol vs. cyclohexane) .
  • XRD analysis : Compare crystal structures to detect hydrogen-bonding patterns favoring tautomeric states (e.g., intramolecular O–H···N interactions stabilize enol-imine) .
  • Computational modeling : DFT calculations (B3LYP/6-311++G(d,p)) to compare tautomer stability (ΔG < 2 kcal/mol suggests equilibrium) .

Advanced: What computational strategies are suitable for modeling this compound’s electronic properties?

Answer:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for chromen derivatives) to predict reactivity .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., imine nitrogen, phenolic oxygen) using Gaussian09 .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC₅₀ data .

Advanced: What experimental designs are recommended for studying its biological activity?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ dose-response curves .
  • Mechanistic studies :
    • Flow cytometry for apoptosis/necrosis differentiation.
    • Western blotting to assess protein targets (e.g., caspase-3 activation) .

Advanced: How can environmental fate studies be structured for this compound?

Answer:

  • Degradation pathways : Hydrolysis kinetics under UV light (λ = 254 nm) in aqueous solutions; analyze by HPLC-MS .
  • Partition coefficients : Determine log Kₒw (octanol-water) via shake-flask method; correlate with bioaccumulation potential .
  • Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition tests .

Advanced: How can crystal engineering principles improve its solid-state properties?

Answer:

  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility via hydrogen-bonded networks .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts from 2,4-dimethylphenyl groups) using CrystalExplorer .
  • Thermal stability : TGA/DSC to assess melting points and polymorph transitions .

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